molecular formula C14H18N2OS B2915647 4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219844-55-9

4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No. B2915647
CAS RN: 1219844-55-9
M. Wt: 262.37
InChI Key: AXJNVUDOHGTUMU-UHFFFAOYSA-N
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Description

“4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a chemical compound that likely contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . This compound also contains a tetrahydrofuran group, which is a potential greener solvent alternative for organic synthesis .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Compound Synthesis : Research has focused on the synthesis of novel derivatives, utilizing 4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine or related structures as intermediates or key components. These studies aim at creating new materials or biological agents with specific properties or activities. For instance, the synthesis of novel water-soluble poly(m-benzamide)s demonstrated precision synthesis and thermosensitivity in aqueous solutions, showcasing potential applications in material science and engineering (Sugi et al., 2006).

  • Chemical Analysis and Modification : Other research efforts have been directed towards understanding the chemical behavior and modification possibilities of benzothiazol derivatives. This includes exploring their reactivity, mechanisms of action, and potential for creating various chemically modified structures with enhanced properties or functionalities (Vedejs & Kongkittingam, 2000).

Biological Activities

  • Antimicrobial and Anticancer Activities : Several studies have investigated the biological activities of compounds derived from or related to 4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, including their antimicrobial and anticancer properties. For example, research on benzothiazole derivatives highlighted their significant bioactivities against various microbial strains, offering insights into potential applications in drug development and pharmacology (Nayak & Bhat, 2023).

  • Apoptosis-Inducing Agents : Discoveries in this area have led to the identification of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. These findings are pivotal for the development of novel therapeutic strategies against cancer, highlighting the therapeutic potential of benzothiazol derivatives (Gad et al., 2020).

Material Science and Engineering

  • Photoluminescent Properties : The study on silver(I) complexes of new thiadiazole ligands, including benzothiazol analogs, revealed strong photoluminescent properties and anagostic interactions, suggesting applications in materials science, particularly in the development of new luminous materials (Demir et al., 2019).

  • Security Inks : Investigations into V-shaped molecules derived from benzothiazol compounds have demonstrated potential applications as security inks, utilizing their morphology-dependent fluorochromism which can be induced by mechanical force or pH stimuli. This application is significant for the development of novel security and anti-counterfeiting technologies (Lu & Xia, 2016).

properties

IUPAC Name

4-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-10-5-3-7-12-13(10)16-14(18-12)15-9-11-6-4-8-17-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNVUDOHGTUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

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